molecular formula C23H18N6O5 B2535379 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1170074-64-2

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2535379
CAS No.: 1170074-64-2
M. Wt: 458.434
InChI Key: OESYNIITWCCRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with a 1,2,4-oxadiazole-linked benzodioxolyl group and a 2,3-dihydroindenyl substituent. The 1,2,4-oxadiazole moiety is electron-deficient, enhancing metabolic stability and enabling hydrogen-bonding interactions. The benzodioxolyl group (a methylenedioxyphenyl derivative) is commonly associated with improved pharmacokinetic properties and CNS activity, while the dihydroindenyl substituent introduces lipophilicity and steric bulk.

Properties

IUPAC Name

3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O5/c30-22-19-20(23(31)29(22)15-6-4-12-2-1-3-13(12)8-15)28(27-25-19)10-18-24-21(26-34-18)14-5-7-16-17(9-14)33-11-32-16/h4-9,19-20H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESYNIITWCCRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC7=C(C=C6)OCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis involves three primary modules:

  • Oxadiazole ring construction
  • Pyrrolo[3,4-d]triazole-4,6-dione core formation
  • Coupling of the oxadiazole-methyl group and dihydroindenyl substituent

The convergent approach minimizes side reactions and improves overall yield. Key intermediates and their synthetic routes are summarized in Table 1.

Table 1: Critical Intermediates and Their Synthetic Pathways

Intermediate Key Reactants Reaction Conditions Yield (%) Characterization Methods
3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylic acid 2H-1,3-Benzodioxole-5-carbonyl chloride, hydroxylamine EtOH, reflux, 12 h 78 $$ ^1H $$ NMR, IR ($$ \nu_{\text{C=O}} $$ 1680 cm$$ ^{-1} $$)
5-(2,3-Dihydro-1H-inden-5-yl)-1H-pyrrolo[3,4-d]triazole-4,6-dione Propargyl indenyl ether, sodium azide CuSO$$ _4 $$/sodium ascorbate, H$$ _2$$O/$$ t $$-BuOH, 50°C 65 $$ ^{13}C $$ NMR, HRMS
Oxadiazole-methyl bromide 3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-5-methanol, PBr$$ _3 $$ DCM, 0°C → RT, 4 h 82 $$ ^1H $$ NMR ($$ \delta $$ 3.98 ppm, CH$$ _2$$Br)

Oxadiazole Ring Synthesis

The 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole moiety is synthesized via cyclocondensation of 2H-1,3-benzodioxole-5-carbonyl chloride with hydroxylamine hydrochloride. Optimal conditions (ethanol, reflux, 12 h) yield the intermediate hydroxamic acid, which undergoes dehydration with phosphorus oxychloride to form the oxadiazole ring (Scheme 1).

Scheme 1: Oxadiazole Formation
$$
\ce{2H-1,3-Benzodioxole-5-COCl + NH2OH ->[EtOH][\Delta] 2H-1,3-Benzodioxole-5-C(=O)-NHOH}
$$
$$
\ce{->[POCl3][-HCl] 3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylic acid}
$$

Key parameters:

  • Temperature : 80°C (reflux)
  • Catalyst : None required
  • Yield : 78% after recrystallization (ethanol/water)

Pyrrolo[3,4-d]Triazole-4,6-Dione Core Assembly

The triazole-dione core is constructed using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Propargyl 2,3-dihydro-1H-inden-5-yl ether reacts with sodium azide in the presence of CuSO$$ _4 $$/sodium ascorbate to form the 1,2,3-triazole ring. Subsequent oxidation with Jones reagent introduces the dione functionality (Scheme 2).

Scheme 2: Triazole-Dione Formation
$$
\ce{HC#C-O-Indenyl + NaN3 ->[CuSO4][ascorbate] 1H-1,2,3-triazole-Indenyl}
$$
$$
\ce{->[CrO3/H2SO4] Pyrrolo[3,4-d]triazole-4,6-dione}
$$

Optimization Data :

  • Click Reaction : 65% yield (50°C, 24 h)
  • Oxidation : 58% yield (0°C, 2 h)

Coupling and Final Assembly

The oxadiazole-methyl group is introduced via nucleophilic substitution. Bromination of 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-methanol with PBr$$ _3 $$ produces the corresponding bromide, which reacts with the triazole-dione core under basic conditions (K$$ _2$$CO$$ _3 $$, DMF, 60°C).

Critical Parameters :

  • Molar Ratio : 1:1.2 (triazole-dione : oxadiazole-methyl bromide)
  • Reaction Time : 48 h
  • Yield : 62% after column chromatography (silica gel, ethyl acetate/hexane)

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation :
    • CuAAC ensures 1,4-regioselectivity, confirmed by $$ ^1H $$ NMR ($$ J = 1.5 $$ Hz, triazole CH).
  • Oxadiazole Hydrolysis :
    • Use of anhydrous DMF prevents hydrolysis of the oxadiazole ring during coupling.
  • Purification Complexity :
    • Gradient elution (5→40% ethyl acetate in hexane) resolves polar byproducts.

Analytical Characterization

Spectroscopic Data :

  • IR : $$ \nu_{\text{C=O}} $$ 1745 cm$$ ^{-1} $$ (dione), 1680 cm$$ ^{-1} $$ (oxadiazole)
  • $$ ^1H $$ NMR (500 MHz, CDCl$$ _3 $$):
    • δ 6.85–7.20 (m, benzodioxole and indenyl aromatics)
    • δ 5.34 (s, CH$$ _2 $$-oxadiazole)
    • δ 3.25–3.40 (m, dihydroindenyl CH$$ _2 $$)

High-Resolution Mass Spectrometry :

  • Observed: [M+H]$$ ^+ $$ 567.1521 (Calculated: 567.1518)

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications to the oxadiazole structure can enhance its potency against specific cancer types.

Antimicrobial Properties

The incorporation of benzodioxole and triazole functionalities has been linked to antimicrobial activities. Compounds similar to the one have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Certain derivatives have been evaluated for their anti-inflammatory properties. In vitro and in vivo studies suggest that these compounds may reduce inflammation markers by modulating cytokine production and inhibiting inflammatory pathways.

Material Science Applications

Beyond biological applications, the compound's unique structure allows it to be explored in material science. Its potential use in:

  • Organic Light Emitting Diodes (OLEDs) : The presence of conjugated systems within its structure can contribute to photonic applications.
  • Sensors : The sensitivity of certain functional groups towards environmental changes makes it suitable for sensor technology.

Case Study 1: Anticancer Activity

A study published in the Turkish Journal of Chemistry reported on the synthesis and evaluation of oxadiazole derivatives for their anticancer activity. The derivatives were tested against various cancer cell lines with promising results indicating that structural modifications could enhance efficacy .

Case Study 2: Antimicrobial Efficacy

In another research effort documented in PMC, a series of oxadiazole compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity correlated with specific structural features .

Mechanism of Action

The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to the active sites of enzymes, thereby inhibiting their activity . This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and cell division, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo-Isoxazole-Dione Derivatives (Acetylcholinesterase Inhibitors)

Anand et al. (2012) synthesized 4-[(3H,3aH,6aH)-3-phenyl-4,6-dioxo-pyrrolo[3,4-d]isoxazol-5-yl]benzoic acid derivatives (e.g., Compound A ), which share the pyrrolo-fused dione core with the target compound. Key differences include:

  • Substituents : Compound A lacks the oxadiazole-benzodioxolyl and indenyl groups, instead featuring a phenyl group and a benzoic acid moiety.
  • Activity : Compound A demonstrated potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8 µM) and anti-amnesic effects in mice .
  • Structural Implications : The target compound’s oxadiazole-benzodioxolyl group may enhance blood-brain barrier penetration compared to Compound A , while the indenyl substituent could modulate steric interactions with AChE’s peripheral anionic site.

Benzodioxolyl-Pyrazole Derivatives (Anticonvulsants)

Aboul-Eneine et al. synthesized 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (Compound B ), which shares the benzodioxolyl motif. Key distinctions:

  • Core Structure : Compound B uses a dihydropyrazole core instead of the pyrrolo-triazole-dione system.
  • Activity : Compound B showed anticonvulsant activity in rodent models via GABAergic modulation .

Triazole-Pyrazole Hybrids (Antimicrobial Agents)

Gräßle et al. (2024) reported 4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile (Compound C), which shares the triazole-pyrazole linkage. Notable contrasts:

  • Functionality : Compound C lacks the dione and benzodioxolyl groups but includes a nitrile group for dipole interactions.
  • Synthesis : Both compounds utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
  • Bioactivity : Compound C exhibited moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), suggesting the target compound’s dione and oxadiazole groups could enhance potency.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Pyrrolo-triazole-dione Oxadiazole-benzodioxolyl, Indenyl Hypothesized: AChE inhibition -
Compound A Pyrrolo-isoxazole-dione Phenyl, Benzoic acid AChE inhibition (IC₅₀ = 0.8 µM) [2]
Compound B Dihydropyrazole Benzodioxolyl, tert-butyl Anticonvulsant [7]
Compound C Triazole-pyrazole Phenyl, Nitrile Antimicrobial (MIC = 16 µg/mL) [3, 6]

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Acceptors
Target Compound ~600 3.5 (est) 8
Compound A 393.4 2.1 6
Compound B 286.3 2.8 4
Compound C 326.4 3.0 5

*Estimated using fragment-based methods.

Research Implications

  • The benzodioxolyl group may enhance CNS penetration, as seen in Compound B .
  • The oxadiazole and triazole groups could improve metabolic stability compared to Compound C .
  • Further studies should evaluate AChE inhibition (inspired by Compound A ) and anticonvulsant activity (as in Compound B ).

Biological Activity

The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The compound features multiple functional groups including oxadiazole and triazole rings which are known for their diverse biological activities. The presence of the benzodioxole moiety is particularly significant as it contributes to the compound's lipophilicity and membrane permeability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit notable antimicrobial properties. For example:

  • Compounds derived from 1,3,4-oxadiazole have shown effective activity against various Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
  • A specific study indicated that newly synthesized oxadiazole derivatives had better activity against these bacteria compared to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound is noteworthy:

  • Research has highlighted that derivatives with oxadiazole and triazole structures can inhibit cancer cell proliferation effectively. For instance, compounds with IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS) have been reported .
  • Notably, certain derivatives showed superior cytotoxicity against liver carcinoma cell lines (HUH7), with IC50 values lower than those of the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

Case Studies

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a study where various oxadiazole derivatives were synthesized:

  • The compounds were evaluated for their antibacterial and cytotoxic activities using disc diffusion methods and NCI's 60-cell line panel .
  • Results indicated that several compounds exhibited significant cytotoxicity against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines with promising IC50 values .

Case Study 2: Mechanism of Action
A detailed investigation into the mechanism of action revealed that the presence of the -N=CO group in the chemical structure plays a crucial role in inhibiting biofilm formation in bacteria and influencing gene transcription involved in tumor progression .

Data Summary

Activity Type Target Organisms/Cells IC50 Values (µM) Notes
AntibacterialBacillus cereus, Staphylococcus aureusVaries; generally effectiveBetter activity than traditional antibiotics
AnticancerHCT116 (Colon), MCF7 (Breast), HUH7 (Liver)0.47 - 10.1Superior to 5-FU in some cases

Q & A

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine RNA-seq or proteomics to identify differentially expressed targets in treated vs. untreated cells. Pharmacological inhibition/knockdown of predicted targets (e.g., CRISPR-Cas9) can confirm functional relevance. In vivo models (e.g., zebrafish for neuroactivity) provide translational validation .

Data Contradiction Analysis

Q. How should discrepancies between spectral data and computational structural models be addressed?

  • Methodological Answer : Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with density functional theory (DFT)-calculated vibrational frequencies .

Q. What steps reconcile conflicting bioactivity results across different assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., cell line provenance, serum-free media) and include positive controls (e.g., fluconazole for antifungal assays ). Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to cross-validate binding interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.